Cas no 2229481-52-9 (4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)

4-(But-3-yn-1-yl)-2-fluoro-1-nitrobenzene is a fluorinated nitroaromatic compound featuring an alkyne functional group, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing (nitro and fluoro) and alkyne groups allows for selective modifications, including Sonogashira coupling, nucleophilic aromatic substitution, and cycloaddition reactions. Its structural properties enable applications in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The compound’s stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex aromatic frameworks. Suitable for use in controlled environments, it requires handling with appropriate safety precautions due to its nitro and alkyne functionalities.
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene structure
2229481-52-9 structure
Product name:4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
CAS No:2229481-52-9
MF:C10H8FNO2
Molecular Weight:193.174426078796
CID:6010000
PubChem ID:165649312

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
    • EN300-1804149
    • 2229481-52-9
    • インチ: 1S/C10H8FNO2/c1-2-3-4-8-5-6-10(12(13)14)9(11)7-8/h1,5-7H,3-4H2
    • InChIKey: GTQHIPGFYKYRFM-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)CCC#C)[N+](=O)[O-]

計算された属性

  • 精确分子量: 193.05390666g/mol
  • 同位素质量: 193.05390666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.8Ų
  • XLogP3: 2.7

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1804149-0.25g
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
2229481-52-9
0.25g
$1078.0 2023-09-19
Enamine
EN300-1804149-2.5g
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
2229481-52-9
2.5g
$2295.0 2023-09-19
Enamine
EN300-1804149-1g
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
2229481-52-9
1g
$1172.0 2023-09-19
Enamine
EN300-1804149-5g
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
2229481-52-9
5g
$3396.0 2023-09-19
Enamine
EN300-1804149-10.0g
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
2229481-52-9
10g
$5037.0 2023-06-02
Enamine
EN300-1804149-0.5g
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
2229481-52-9
0.5g
$1124.0 2023-09-19
Enamine
EN300-1804149-1.0g
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
2229481-52-9
1g
$1172.0 2023-06-02
Enamine
EN300-1804149-5.0g
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
2229481-52-9
5g
$3396.0 2023-06-02
Enamine
EN300-1804149-10g
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
2229481-52-9
10g
$5037.0 2023-09-19
Enamine
EN300-1804149-0.1g
4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene
2229481-52-9
0.1g
$1031.0 2023-09-19

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene 関連文献

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzeneに関する追加情報

Introduction to 4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene (CAS No. 2229481-52-9)

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 2229481-52-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of aromatic nitro compounds featuring a butynyl substituent, which imparts unique reactivity and potential biological activity. The presence of both a fluorine atom and a nitro group further enhances its chemical versatility, making it a valuable scaffold for the development of novel therapeutic agents.

The structural configuration of 4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene consists of a benzene ring substituted with a nitro group at the 1-position and a butynyl group at the 4-position, with an additional fluorine atom at the 2-position. This arrangement creates a molecule with distinct electronic and steric properties, which can be exploited in various synthetic transformations and biological assays. The nitro group, in particular, is known for its ability to participate in nucleophilic aromatic substitution reactions, while the butynyl moiety offers opportunities for further functionalization via cross-coupling reactions.

In recent years, there has been growing interest in nitroaromatic compounds due to their potential as intermediates in drug discovery. The fluorine atom introduces electron-withdrawing effects that can modulate the reactivity of the nitro group, influencing both metabolic stability and binding affinity to biological targets. Such structural features are highly desirable in the design of small-molecule inhibitors targeting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders.

One of the most compelling aspects of 4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene is its utility as a building block for more complex pharmacophores. The triple bond in the butynyl group allows for facile introduction of additional substituents through Sonogashira coupling, while the nitro and fluoro groups provide handles for further derivatization via reduction or metal-catalyzed reactions. This flexibility has made it a popular choice for medicinal chemists seeking to explore new chemical space.

Recent advancements in computational chemistry have also highlighted the importance of 4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene as a scaffold for virtual screening campaigns. Molecular modeling studies suggest that this compound can interact with various protein targets through hydrophobic interactions and dipole-dipole interactions, making it a promising candidate for further optimization. Additionally, its ability to undergo bioconjugation reactions has opened up avenues for applications in targeted drug delivery systems.

The synthesis of 4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of fluorobenzene followed by nitration, subsequent Sonogashira coupling with terminal alkynes, and final functional group modifications. The use of palladium catalysts in these reactions ensures high selectivity and yield, making the process both efficient and scalable.

In conclusion, 4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene (CAS No. 2229481-52-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility, make it an invaluable tool for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.

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